molecular formula C21H19N3O2 B4884200 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4884200
M. Wt: 345.4 g/mol
InChI Key: GJYKPEBNCOHNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BMMP, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BMMP is a pyrazolopyrimidine derivative that exhibits potent inhibitory activity against a variety of enzymes and receptors, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its ability to inhibit the activity of various enzymes and receptors. For example, 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the activity of PDE5, which is involved in the regulation of smooth muscle tone. By inhibiting PDE5, 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can increase the levels of cAMP, which can lead to relaxation of smooth muscle cells. In addition, 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the activity of adenosine receptors, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro. In addition, 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a useful tool for studying the roles of these enzymes and receptors in various biological processes. However, one limitation of using 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are numerous future directions for research on 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential application is in the treatment of cancer, where 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown promising results in vitro. Further studies are needed to determine its efficacy in vivo and its potential side effects. In addition, 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown potential as a neuroprotective agent, and further research is needed to determine its efficacy in animal models of neurological disorders. Finally, 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one may have potential applications in the treatment of inflammation and immune disorders, and further studies are needed to determine its therapeutic potential in these areas.

Synthesis Methods

2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most commonly used methods involves the condensation of 2-amino-4-methylpyridine with benzaldehyde and 2-methoxyacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then cyclized using acetic anhydride to yield 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Scientific Research Applications

2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit inhibitory activity against a variety of enzymes and receptors, including phosphodiesterase type 5 (PDE5), cyclic adenosine monophosphate (cAMP), and adenosine receptors. These inhibitory effects make 2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-benzyl-3-(2-methoxyphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-12-19(25)24-21(22-14)20(16-10-6-7-11-18(16)26-2)17(23-24)13-15-8-4-3-5-9-15/h3-12,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYKPEBNCOHNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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